molecular formula C9H7NS B154837 5-Phenylthiazole CAS No. 1826-13-7

5-Phenylthiazole

Cat. No. B154837
CAS RN: 1826-13-7
M. Wt: 161.23 g/mol
InChI Key: ZLLOWHFKKIOINR-UHFFFAOYSA-N
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Description

5-Phenylthiazole is a compound that is part of the thiazole family, which are heterocyclic compounds containing a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. The phenyl group attached to the thiazole ring suggests that this compound may have interesting chemical properties and potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of 5-phenylthiazole derivatives can be achieved through various methods. For instance, the synthesis of 5-aminothiazoles, which are precursors to many thiazole derivatives, can be performed by dithionating 2-N-Acylglycinamides followed by a cyclization step . Additionally, the synthesis of 5-phenylimino derivatives of 1,2,3-dithiazoles, which are structurally related to 5-phenylthiazoles, can be achieved through a one-pot reaction involving ethanoneoximes and sulfur monochloride . These methods highlight the versatility of thiazole chemistry and the potential for creating a variety of 5-phenylthiazole derivatives.

Molecular Structure Analysis

The molecular structure of 5-phenylthiazole derivatives can be complex and diverse. For example, the structure of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole and its hexabromotellurate salt was investigated using X-ray diffraction, revealing insights into the types of interactions within the crystal . The presence of aromatic moieties in these compounds can lead to π-π stacking interactions, which are important for the stability and reactivity of the molecules.

Chemical Reactions Analysis

5-Phenylthiazole derivatives can undergo various chemical reactions. For instance, the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives involves a multicomponent reaction in an aqueous ethanol medium . This reaction is catalyst-free and represents a green approach to synthesizing thiazole derivatives. Additionally, the synthesis of 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives can be achieved using ultrasound-assisted one-pot synthesis, which is an energy-efficient method .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-phenylthiazole derivatives can vary depending on the substituents and the synthesis method used. For example, the antimicrobial and antitumor activities of 5-phenylimino, 5-thieno, and 5-oxo-1,2,3-dithiazoles were evaluated, showing that some derivatives have significant activity against Gram-positive bacteria and fungi, as well as antiproliferative activity against human cell lines . The antioxidant activity of certain thiazole derivatives was also assessed, with some compounds exhibiting excellent potency in radical scavenging assays . These properties are crucial for the potential application of 5-phenylthiazole derivatives in medicinal chemistry.

Scientific Research Applications

Antibacterial Activity

5-Phenylthiazole and its derivatives have been extensively researched for their antibacterial properties, particularly against multidrug-resistant staphylococci like MRSA (Methicillin-Resistant Staphylococcus aureus) and VRSA (Vancomycin-Resistant Staphylococcus aureus). Phenylthiazoles were reported to have a new scaffold with promising antibacterial activity, but their effectiveness was limited due to rapid hepatic metabolism. Studies have focused on enhancing the antibacterial activity and drug-like properties of these compounds through structural modifications (Hagras et al., 2017), (Yahia et al., 2017).

Synthesis and Biological Activity

The derivatives of 2-amino-4-phenylthiazole have drawn scientific interest due to their broad spectrum of biological activities, including antipyretic, antioxidative, and analgesic properties. Research has explored the synthesis of these derivatives, particularly under microwave irradiation to reduce reaction time (Khrustalev, 2009).

Antimycobacterial Properties

New series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized and shown to have good antitubercular activity against Mycobacterium tuberculosis, suggesting their potential as lead compounds for antitubercular medication (Shinde et al., 2019).

Anticancer Activities

Compounds based on the 2-amino-4-phenylthiazole scaffold, designed with structural similarities to crizotinib, have shown significant antiproliferative activity against various human cancer cell lines. These findings indicate the potential of these compounds as anticancer agents (Zhang et al., 2018).

Anticonvulsant and Muscle Relaxant Activities

Phenylthiazole derivatives have been evaluated for their anticonvulsant and muscle relaxant activities, with some showing weak anticonvulsant activity but significant muscle relaxant effects comparable to diazepam (Almasirad et al., 2007).

Corrosion Inhibition

Phenylthiazole derivatives have been investigated as corrosion inhibitors for metals like zinc and stainless steel in acidic solutions. These studies show that these compounds effectively reduce the dissolution rate of metals and act as mixed-type inhibitors, adhering to metal surfaces and preventing corrosion (Fouda & Ellithy, 2009).

Future Directions

Research into 5-Phenylthiazole and its derivatives continues to be a promising area in medicinal chemistry. For instance, studies have shown that α-aminophosphonates derivatives bearing a 5-phenylthiazole moiety have potential antimicrobial activity . This suggests that 5-Phenylthiazole could be further explored for its potential in developing new antimicrobial agents.

properties

IUPAC Name

5-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLOWHFKKIOINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344227
Record name 5-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylthiazole

CAS RN

1826-13-7
Record name 5-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of thiazole (10.0 g), iodobenzene (2.63 ml), tetrakis(triphenylphosphine)palladium (0) (1.36 g) and potassium acetate (3.46 g) in N,N-dimethylacetamide (100 ml) was stirred under heating at 100° C. overnight. The solvent was evaporated under reduced pressure, and added to the residue was ethyl acetate. The mixture was washed successively with water and brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0-90:10) to give 5-phenylthiazole (1.50 g) as a pale yellow solid. APCI-Mass m/Z 162 (M+H). (2) The above 5-phenylthiazole and 5-bromo-2-chlorobenzaldehyde obtained in Reference Example 16-(1) were treated in a manner similar to Reference Example 100 to give 5-bromo-2-chloro-1-(5-phenyl-2-thiazolylmethyl)benzene as a yellow solid. APCI-Mass m/Z 364/366 (M+H).
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Synthesis routes and methods II

Procedure details

In synthesis of 5-phenylthiazole derivatives, the intermediate α-bromo-α-phenylacetaldehyde is first synthesized by allowing phenylacetaldehyde to react with bromine according to the method as disclosed in Helv. Chim. Acta. Vol. 30, pp.2058 (1945). As the next step, according to the method disclosed in J. Amer. Chem. Soc. Vol. 71, pp.4007 (1949), α-bromo-α-phenylacetaldehyde is allowed to react respectively with thioformaldehyde, thioacetamide, thiourea and ethylthiocarbamate at room temperature in methanol as a reaction solvent to obtain 5-phenylthiazole (m.p. 45°-46° C.), 2-methyl-5-phenylthiazole (m.p. 74°-76° C.), 2-amino-5-phenylthiazole (m.p. 206°-208° C.) and 2-hydroxy-5-phenylthiazole (m.p. 202°-204° C.). On the other hand, according to the method as described in U.S. Pat. No. 2,603,646 (1952), phenylacetaldehyde is allowed to react with thiocyanogen to obtain α-phenyl-α-thiocyanoacetaldehyde, which is then allowed to react with ammonium dithiocarbamate in the presence of an acid catalyst such as dilute sulfuric acid to obtain 2-mercapto-5-phenylthiazole (m.p. 207°-209° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
543
Citations
LA Montero, AM Esteva, J Molina… - Journal of the …, 1998 - ACS Publications
Theoretical models are used to study pH-dependent equilibria of 2,4-diamino-5-phenylthiazole tautomer molecules in water. A complete screening of semiempirical SCF multiple …
Number of citations: 83 pubs.acs.org
YT Chen, CL Tang, WP Ma, LX Gao, Y Wei… - European Journal of …, 2013 - Elsevier
… We identified a series of 2-ethyl-5-phenylthiazole-4-carboxamide (PTA) derivatives, inspired from the ACT scaffold of Scleritodermin A, as a novel class of PTP1B inhibitors. Structure–…
Number of citations: 27 www.sciencedirect.com
JTC Woo, GA Gaff, MR Fennessy - Journal of Pharmacy and …, 1968 - Wiley Online Library
Chromatographs of extracts of urine from patients receiving mixtures of morphine plus amiphenazole or morphine plus 1, 2, 3, 4‐tetrahydro‐9‐aminoacridine (tha) have a spot which is …
Number of citations: 29 onlinelibrary.wiley.com
VA Mamedov, YA Levin, EK Trutneva, AT Gubaidullin - Arkivoc, 2004 - arkat-usa.org
The methods of preparation of functionalized 4-methyl-5-phenylthiazoles (4),(5),(6),(7),(8) and 1, 3-bis (4′-methyl-5′-phenylthiazol-2′-yl) benzenes (10),(12),(13),(14),(15) and 15, 35…
Number of citations: 5 www.arkat-usa.org
A Shulman - Australian Journal of Experimental Biology & …, 1957 - search.ebscohost.com
… A consideration of the chemical structure of 2:4-dihydroxy-5-phenylthiazole indicates that it may be written in its keto tautomeric form as 5-phenylthiazolidine-2:4-dione (PTD, II) and, as …
Number of citations: 5 search.ebscohost.com
G Liu, G Liu, M Chatterjee, AT Umbach… - Cellular Physiology and …, 2016 - karger.com
Background/Aims: DAPT (24-diamino-5-phenylthiazole) inhibits γ-secretase, which cleaves the signaling molecule CD44, a negative regulator of platelet activation and apoptosis. …
Number of citations: 8 karger.com
VA Mamedov, AT Gubaidullin, IZ Nurkhametova… - Russian journal of …, 2004 - Springer
… In the present work we effected conversion of 2-substituted 5-phenylthiazole-4-carboxylic acid … Alkaline hydrolysis of methyl 5-phenylthiazole-4carboxylates Ia–Ic in a boiling aqueous–…
Number of citations: 4 link.springer.com
Y Li, Y Wu, H Liu, X Lou - Neuroreport, 2018 - ingentaconnect.com
… Previous studies have shown that 24-diamino-5-phenylthiazole (DAPT), an inhibitor of Notch signaling, plays a major role in inner ear development. However, whether DAPT influences …
Number of citations: 1 www.ingentaconnect.com
AM Esteva, A Zapardiel, E Bermejo… - Chemia …, 2003 - researchgate.net
… Amiphenazole [2,4-diamino-5-phenylthiazole], a stimulant in the central nervous system is commercially available as Dapt, Daptazol, Daptazile or Dizol [1]. It is antagonistic towards …
Number of citations: 1 www.researchgate.net
RM Dodson, HW Turner - Journal of the American Chemical …, 1951 - ACS Publications
… -5-phenylthiazole benzenesulfonate was prepared in excellent yield by the reaction of -cyanobenzyl benzenesulfonate with thiourea. The structure of the 2,4-diamino-5-phenylthiazole …
Number of citations: 37 pubs.acs.org

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